molecular formula C6H3ClF2IN B11782016 2-Chloro-3-(difluoromethyl)-5-iodopyridine

2-Chloro-3-(difluoromethyl)-5-iodopyridine

Cat. No.: B11782016
M. Wt: 289.45 g/mol
InChI Key: MIHBXLFUXIRWMC-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-5-iodopyridine is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethyl group into the pyridine ring.

Industrial Production Methods

Industrial production of 2-Chloro-3-(difluoromethyl)-5-iodopyridine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-5-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-5-iodopyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(difluoromethyl)pyridine: This compound is similar but lacks the iodine atom.

    3,6-Dichloro-4-(trifluoromethyl)pyridazine: Another fluorinated heterocycle with different halogenation patterns.

    2-Bromo-6-(difluoromethyl)pyridine: Similar structure with bromine instead of chlorine.

Uniqueness

2-Chloro-3-(difluoromethyl)-5-iodopyridine is unique due to the presence of both chlorine and iodine atoms along with the difluoromethyl group. This combination of halogens and the difluoromethyl group imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C6H3ClF2IN

Molecular Weight

289.45 g/mol

IUPAC Name

2-chloro-3-(difluoromethyl)-5-iodopyridine

InChI

InChI=1S/C6H3ClF2IN/c7-5-4(6(8)9)1-3(10)2-11-5/h1-2,6H

InChI Key

MIHBXLFUXIRWMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)I

Origin of Product

United States

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